molecular formula C7H8BrF3 B2624913 1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane CAS No. 2470435-47-1

1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane

Cat. No. B2624913
CAS RN: 2470435-47-1
M. Wt: 229.04
InChI Key: WFXDBCXKLDMZPD-UHFFFAOYSA-N
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Description

“1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane” is an organic compound with the CAS Number: 2470435-47-1 . It has a molecular weight of 229.04 . The IUPAC name for this compound is this compound .


Synthesis Analysis

A practical scalable approach to fluoro-bicyclo[1.1.1]pentanes (19F-BCPs) has been developed . This approach has been used to prepare more than 300 functionalized bicyclo[1.1.1]pentanes on a (multi)gram scale .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8BrF3/c8-4-5-1-6(2-5,3-5)7(9,10)11/h1-4H2 . This indicates that the compound has 7 carbon atoms, 8 hydrogen atoms, 1 bromine atom, and 3 fluorine atoms .


Chemical Reactions Analysis

Bicyclo[1.1.1]pentanes are highly popular in academic and industrial research . They have been used in various aspects of chemistry, from medicinal chemistry to supramolecular chemistry . Chemists often incorporate a fluorine atom into organic molecules to fine-tune their physicochemical properties .


Physical And Chemical Properties Analysis

The physicochemical properties of fluoro-bicyclo[1.1.1]pentanes have been studied . The core was incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .

Mechanism of Action

1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane inhibits the activity of enzymes by binding to the active site of the enzyme and preventing substrate binding. This mechanism of action has been shown to be effective against enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo studies. It has also been shown to have low metabolic stability, which may limit its use as a drug candidate. However, this compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane has advantages in the lab due to its unique structure and potential applications in organic synthesis and drug development. However, its low metabolic stability and limited solubility may limit its use in certain experiments.

Future Directions

Future research on 1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane could focus on improving its metabolic stability and solubility, as well as investigating its potential as a drug candidate for cancer treatment. Further studies could also explore its potential use in other areas of organic synthesis and enzyme inhibition. Overall, this compound has shown promising results in scientific research and has the potential to be a valuable tool in various fields.

Synthesis Methods

1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane can be synthesized through a three-step process starting with the reaction of 1-bromo-3-trifluoromethylcyclopropane with magnesium in diethyl ether. This reaction produces the intermediate 1-magnesium-3-(trifluoromethyl)cyclopropane, which is then reacted with formaldehyde to produce this compound. The final product can be purified through distillation or chromatography.

Scientific Research Applications

1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane has been studied for its potential use in organic synthesis as a building block for complex molecules. It has also been investigated as a potential drug candidate due to its ability to inhibit the activity of certain enzymes. This compound has been shown to be effective against various cancer cell lines, making it a promising candidate for cancer treatment.

properties

IUPAC Name

1-(bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrF3/c8-4-5-1-6(2-5,3-5)7(9,10)11/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXDBCXKLDMZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(F)(F)F)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrF3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2470435-47-1
Record name 1-(bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane
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